trizinc;diborate

Vue d'ensemble

Description

Zinc borate is an inorganic compound that is a borate of zinc. It appears as a white crystalline or amorphous powder and is insoluble in water. This compound is known for its low toxicity and high melting point of 980°C . Zinc borate is widely used in various industries due to its flame retardant and smoke suppressant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc borate can be synthesized through the reaction of zinc oxide (ZnO) with boric acid (H₃BO₃) in a controlled aqueous environment. This reaction is subjected to specific conditions such as heat and pressure, yielding a hydrate of zinc borate . Another method involves the thermal treatment of a concentrated water–carbohydrate solution of a zinc salt until finely dispersed ZnO is formed, followed by hydrothermal treatment at 90–300°C .

Industrial Production Methods

In industrial settings, zinc borate is often produced using a single-step hydrothermal method. This involves the heterogeneous reaction between solid zinc oxide and boric acid solution at specific temperatures and reaction times. The product is then filtered, washed, and dried to obtain the final zinc borate powder .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc borate undergoes various chemical reactions, including:

Hydrolysis: Zinc borate can hydrolyze in the presence of water to form zinc hydroxide and boric acid.

Oxidation and Reduction: Zinc borate has weak oxidizing or reducing powers.

Common Reagents and Conditions

Common reagents used in reactions with zinc borate include water for hydrolysis and various acids and bases for other reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of zinc borate include zinc hydroxide and boric acid from hydrolysis .

Applications De Recherche Scientifique

Key Applications

- Flame Retardant :

-

Smoke Suppressant :

- The compound acts as a smoke suppressant by inhibiting the production of smoke during combustion processes. This property is particularly valuable in applications where smoke generation poses significant hazards.

- Additive in Ceramics and Glass :

- Corrosion Inhibitor :

- Agricultural Applications :

Data Table: Comparison of Zinc Borates

| Compound Name | Chemical Formula | Key Features | Applications |

|---|---|---|---|

| This compound | Flame retardant, smoke suppressant | Plastics, textiles, ceramics | |

| Zinc Borate | Corrosion inhibitor | Coatings, agricultural additives | |

| Diborane | Highly reactive gas | Organic synthesis | |

| Sodium Borohydride | Reducing agent | Organic chemistry |

Case Studies

-

Flame Retardant Efficacy :

A study demonstrated that incorporating this compound into polymer matrices significantly reduced peak heat release rates compared to untreated samples. This indicates its effectiveness as a flame retardant in practical applications . -

Agricultural Performance :

Research on the use of this compound as a micronutrient showed improved crop yields and reduced incidence of fungal diseases when applied to soil compared to traditional zinc sources . -

Ceramic Durability :

In ceramic formulations, this compound was found to enhance mechanical strength and thermal shock resistance, leading to longer-lasting products in high-temperature environments .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Borax (Sodium Borate): Used as a flame retardant and preservative, similar to zinc borate.

Colemanite: Another boron source used in various industrial applications.

Uniqueness

Zinc borate is unique due to its combination of flame retardant, smoke suppressant, and preservative properties. It also has a high melting point and low toxicity, making it suitable for a wide range of applications .

Conclusion

Zinc borate is a versatile compound with significant industrial and scientific applications. Its unique properties and mechanisms of action make it an essential material in various fields, from flame retardancy to wood preservation.

Activité Biologique

Trizinc;diborate, a compound composed of zinc and borate, has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on antimicrobial and antioxidant properties.

Chemical Composition and Structure

This compound typically appears as a white powder with a molecular formula of . Its composition generally includes approximately 45% ZnO, 34% B2O3, and 20% H2O. The compound is slightly soluble in water and exhibits strong charring properties, making it effective as a smoke suppressant in various applications .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Solid-state synthesis : Involves mixing zinc oxide with boron oxide at elevated temperatures.

- Solvothermal methods : Utilizes solvents under high temperature and pressure to facilitate the reaction.

- Hydrothermal synthesis : Involves the reaction of zinc salts with boric acid in an aqueous medium.

These methods highlight the versatility in producing this compound for industrial applications .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that metal complexes containing zinc exhibit improved antibacterial activity compared to their free ligands. For instance, this compound complexes were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values obtained were significantly lower than those of standard antibiotics, indicating potent antibacterial effects .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | El-Gammal et al., 2021 |

| Escherichia coli | 25.0 | Damena et al., 2022 |

| Klebsiella pneumoniae | 10.0 | Koleša-Dobravc et al., 2018 |

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular processes.

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity. Antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that zinc complexes can scavenge free radicals effectively. The IC50 values for this compound were found to be comparable to those of well-known antioxidants .

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | 15.0 | Halevas et al., 2021 |

| Ascorbic Acid | 10.0 | Damena et al., 2022 |

Case Study 1: Antibacterial Efficacy

A study conducted by El-Gammal et al. (2021) evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The study utilized the disk diffusion method and demonstrated that this compound exhibited larger inhibition zones compared to control antibiotics, confirming its potential as an effective antibacterial agent.

Case Study 2: Antioxidant Properties

Halevas et al. (2021) investigated the antioxidant properties of this compound using various in vitro assays. The results indicated that this compound could significantly reduce oxidative stress markers in cultured cells, suggesting its potential application in preventing oxidative damage in biological systems.

The biological activity of this compound is believed to stem from its ability to interact with cellular components:

- Metal Ion Interaction : Zinc ions play a crucial role in numerous biological processes, including enzyme function and structural stability of proteins.

- Radical Scavenging : The borate component may enhance the compound's ability to neutralize free radicals, contributing to its antioxidant effect.

Propriétés

IUPAC Name |

trizinc;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKXLKXABVUSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

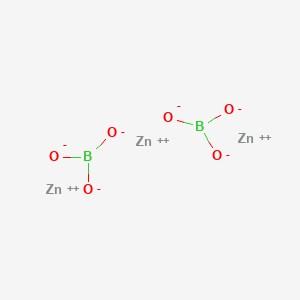

B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091554 | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc borate appears as a white powder of variable composition. (typically 45% ZnO, 34% B2O3 and 20% H2O). Slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a fungus and mildew inhibitor, to fire proof textiles, and for other uses., White odorless solid; Powder (ceramic grade) = 99.95% pure; Commercial grade = about 50% zinc oxide and 30% boric anhydride; [HSDB] White powder; [MSDSonline] | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in dilute acids; slightly soluble in water, 0.3% in water at 20 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.64 g/cu cm, Density: 40 to 40 lbs/cu ft (bulk) | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous powder, White granular | |

CAS No. |

1332-07-6, 14720-55-9 | |

| Record name | ZINC BORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (HBO2), zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LB2V459E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

980 °C | |

| Record name | ZINC BORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.